3-Fluoro-6-methoxypyridine-2-carbaldehyde
Description
3-Fluoro-6-methoxypyridine-2-carbaldehyde is a chemical compound with the molecular formula C7H6FNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a fluorine atom at the 3-position, a methoxy group at the 6-position, and an aldehyde group at the 2-position of the pyridine ring .
Properties
IUPAC Name |
3-fluoro-6-methoxypyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-11-7-3-2-5(8)6(4-10)9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKUVFMSCLZKEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227584-16-8 | |
| Record name | 3-fluoro-6-methoxypyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6-methoxypyridine-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the fluorination of 6-methoxypyridine-2-carbaldehyde using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction typically requires a solvent like acetonitrile and is carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-6-methoxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Fluoro-6-methoxypyridine-2-carboxylic acid.
Reduction: 3-Fluoro-6-methoxypyridine-2-methanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-6-methoxypyridine-2-carbaldehyde has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and fluorinated compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Fluoro-6-methoxypyridine-2-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine-2-carbaldehyde: Lacks the methoxy group, which may affect its reactivity and applications.
6-Methoxypyridine-2-carbaldehyde: Lacks the fluorine atom, which can influence its chemical properties and biological activity.
Uniqueness
3-Fluoro-6-methoxypyridine-2-carbaldehyde is unique due to the combination of the fluorine and methoxy substituents on the pyridine ring. This combination can enhance the compound’s chemical reactivity and biological activity, making it a valuable intermediate in various synthetic and research applications .
Biological Activity
3-Fluoro-6-methoxypyridine-2-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural features, including a fluorine atom at the 3-position, a methoxy group at the 6-position, and an aldehyde group at the 2-position of the pyridine ring, contribute to its biological activity and reactivity. This article explores its biological properties, mechanisms of action, and applications in drug development.
- Molecular Formula : CHFNO
- Molecular Weight : 155.13 g/mol
- IUPAC Name : this compound
The presence of both a fluorinated group and a methoxy group enhances the compound's lipophilicity and potential interactions with biological targets, making it a valuable intermediate in pharmaceutical synthesis.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The specific mechanisms can include:
- Enzyme Inhibition : The aldehyde group may participate in enzyme-catalyzed reactions, potentially acting as an electrophile that modifies enzyme activity.
- Receptor Binding : The compound may exhibit affinity for certain receptors due to its structural characteristics, influencing signaling pathways related to neurological disorders.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae
These studies often utilize methods such as agar disk diffusion assays to evaluate the zone of inhibition compared to standard antibiotics like chloramphenicol .
Cytotoxicity and Antiproliferative Effects
The cytotoxic effects of this compound have been assessed using MTT assays on various cancer cell lines. These assays measure cell viability post-treatment with different concentrations of the compound. The results indicate a dose-dependent inhibition of cell growth, with IC values determined for specific cancer types.
Case Studies
-
Antimicrobial Activity Evaluation :
A study conducted on synthesized derivatives demonstrated that this compound exhibited significant antimicrobial properties when tested against clinical isolates of Escherichia coli and Staphylococcus aureus. The compound showed zones of inhibition comparable to standard antibiotics, suggesting its potential as an antimicrobial agent . -
Cytotoxicity Assessment :
In another investigation focusing on cancer cell lines, the compound was tested for cytotoxicity using MTT assays. Results indicated that at concentrations ranging from 0.25 mg/mL to 1.0 mg/mL, there was a notable decrease in cell viability across multiple cancer types, highlighting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 3-Fluoropyridine-2-carbaldehyde | Lacks methoxy group | Different reactivity profiles |
| 6-Methoxypyridine-2-carbaldehyde | Lacks fluorine atom | Altered biological activity |
| 5-Fluoro-2-methoxypyridine-3-carboxaldehyde | Different substitution pattern | Variability in reactivity |
The combination of both fluorine and methoxy groups in this compound enhances its reactivity and biological activity compared to other structurally similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
